rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis

Description

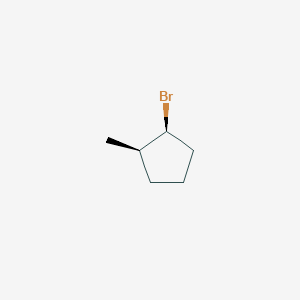

rac-(1R,2S)-1-Bromo-2-methylcyclopentane, cis is a brominated cyclopentane derivative characterized by a cis-configuration of substituents: a bromine atom at the 1-position and a methyl group at the 2-position. This compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. Its cyclopentane backbone introduces moderate ring strain, influencing its reactivity and physical properties compared to larger or smaller cycloalkanes .

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

(1S,2R)-1-bromo-2-methylcyclopentane |

InChI |

InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

PBTRPYSJSYFLRJ-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H]1Br |

Canonical SMILES |

CC1CCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis typically involves the bromination of 2-methylcyclopentane. One common method is the free radical bromination, where 2-methylcyclopentane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution, potassium cyanide (KCN) in ethanol.

Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Nucleophilic Substitution: Formation of 2-methylcyclopentanol, 2-methylcyclopentanenitrile.

Elimination Reactions: Formation of 1-methylcyclopentene.

Oxidation: Formation of 2-methylcyclopentanone.

Reduction: Formation of 2-methylcyclopentane.

Scientific Research Applications

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying stereochemical effects in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond in the process.

Comparison with Similar Compounds

Key Observations:

Ring Size : Cyclobutane derivatives (e.g., ) exhibit higher ring strain, leading to greater reactivity in ring-opening reactions compared to cyclopentane or cyclohexane analogs.

Functional Groups: Bromine in the target compound enhances its utility in substitution reactions compared to fluorine () or carboxamides ().

Stereochemistry : The cis configuration in all listed compounds influences spatial interactions, impacting binding affinity in biological systems (e.g., integrin ligands in ) .

Reactivity Trends

- Nucleophilic Substitution : The bromine in the target compound is a superior leaving group compared to fluorine () or carboxamides (), enabling faster SN2 reactions.

- Ring Strain : Cyclopentane’s moderate strain balances stability and reactivity, unlike highly strained cyclobutane () or unstrained cyclohexane ().

Research Findings and Data

Comparative Physical Properties

| Property | Target Compound | rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis | rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis |

|---|---|---|---|

| Boiling Point | High (estimated) | Moderate (ester volatility) | Low (amine hydrochloride salt) |

| Solubility | Low (nonpolar) | Moderate (ester polarity) | High (ionic nature) |

| Reactivity with NaOH | Fast (Br leaving) | Moderate (Br + ester hydrolysis) | Slow (F poor leaving group) |

Biological Activity

The compound rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis (C7H13Br) is a bromoalkane that has garnered interest in the field of organic chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, biological effects, and relevant case studies.

Structure

- Molecular Formula : C7H13Br

- Molecular Weight : 179.09 g/mol

- Density : 1.2 g/cm³

- Boiling Point : Approximately 118.3 °C

The compound features a cyclopentane ring substituted with a bromine atom and a methyl group, contributing to its unique chemical properties.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13Br |

| Molecular Weight | 179.09 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 118.3 °C |

| Flash Point | 22.2 °C |

The biological activity of this compound, is primarily attributed to its interaction with various biological targets. Studies indicate that the bromine atom can facilitate nucleophilic substitution reactions, which may lead to alterations in enzyme activity and cellular signaling pathways.

Case Studies and Findings

- Antimicrobial Activity : A study demonstrated that brominated compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes .

- Cytotoxicity : Research has shown that rac-(1R,2S)-1-bromo-2-methylcyclopentane can induce cytotoxic effects in cancer cell lines through apoptosis pathways. This is significant for potential therapeutic applications in oncology .

- Neuroactivity : Preliminary investigations suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator in neuropharmacology .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroactivity | Modulation of neurotransmitter systems |

Synthesis and Characterization

The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane typically involves the bromination of 2-methylcyclopentene under controlled conditions to ensure the desired stereochemistry is achieved. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

- Starting Material : 2-methylcyclopentene

- Reagent : Bromine (Br₂) in an inert solvent (e.g., dichloromethane)

- Conditions : Room temperature with stirring for several hours

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.